molecular formula C9H10ClNO2 B1630135 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide CAS No. 189940-09-8

2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide

Cat. No.: B1630135
CAS No.: 189940-09-8
M. Wt: 199.63 g/mol
InChI Key: ZAEGYMSJKPJYAV-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide is a compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 . It is an off-white solid and is stored at temperatures between 0-5°C . It is a N-hydroxymethyl derivative of chloroacetamide .


Synthesis Analysis

One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . Another study reported the synthesis of N-(substituted phenyl)-2-chloroacetamides, which could potentially include the synthesis of this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) . The presence of N-H…O hydrogen bonds in the crystal structure of similar compounds has been reported .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it may be used as a reagent in the synthesis of other compounds .

It has a molecular weight of 199.64 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) on chloroacetamide herbicides, including acetochlor and alachlor, highlighted their metabolism in liver microsomes of rats and humans. The study provides insight into the carcinogenicity of these compounds through metabolic activation pathways leading to DNA-reactive products. This research offers a basis for understanding the enzymatic mechanisms behind the metabolism of chloroacetamide herbicides and their potential health risks (Coleman, Linderman, Hodgson, & Rose, 2000).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) conducted a study on the radiosynthesis of chloroacetanilide herbicide acetochlor, which is closely related to the chemical structure of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide. This research aimed at producing high specific activity compounds for studies on their metabolism and mode of action, crucial for understanding the environmental fate and biological impact of these herbicides (Latli & Casida, 1995).

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs. This study, focusing on the optimization of acylation reactions, contributes to the field of pharmaceutical manufacturing by providing a route to synthesize drug intermediates more efficiently (Magadum & Yadav, 2018).

Crystal and Molecular Structures Analysis

Research by Chi et al. (2018) on the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid provides valuable data for the development of new materials and drugs. Understanding these structures helps in the design of compounds with desired physical and chemical properties (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

Safety and Hazards

2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide can cause severe skin burns and eye damage, and may cause an allergic skin reaction . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The compound has high biocide action and is utilized as a preservative . It could be a promising candidate for in vivo toxicity studies . From a biological and industrial point of view, this compound could provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy .

Mechanism of Action

Mode of Action

It is a N-hydroxymethyl derivative of chloroacetamide, and it has been reported to be a formaldehyde releaser

Pharmacokinetics

It is reported to be very soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Its solubility in water suggests that it could be influenced by the hydration status of the environment.

Properties

IUPAC Name

2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGYMSJKPJYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626656
Record name 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189940-09-8
Record name 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To chloroacetyl chloride (3.0 mL, 37.7 mmol) in dry DCM (100 mL) was added 2-aminobenzyl alcohol (4.3 g, 34.9 mmol) followed by addition of diisopropylethylamine (13.0 mL, 78.6 mmol). The mixture was stirred at ambient temperature for 2 hrs. The mixture was quenched with saturated sodium bicarbonate. The organic layer was separated and washed with sat NaHCO3 (50 mL) and water (50 mL×2). The resulting solution was dried over MgSO4 and evaporated to afford 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide as a brown oil in quantitative yield (7.0 g). MS: 182.0 (M−H2O)+; tR=1.46 min (method 1).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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